molecular formula C9H6N4OS B1404180 5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol CAS No. 1005205-27-5

5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1404180
M. Wt: 218.24 g/mol
InChI Key: SKXQNZAQCZFSIP-UHFFFAOYSA-N
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Description

5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol, also known as 5-IT, is a synthetic compound with a unique chemical structure that has recently been studied for its potential applications in scientific research and laboratory experiments. 5-IT has numerous properties that make it an attractive option for researchers, including its ability to act as a ligand, its low toxicity, and its low cost.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Properties : Derivatives of 1,3,4-oxadiazole, such as 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol, have been investigated for their ability to inhibit corrosion in mild steel in acidic environments. The studies reveal the formation of protective layers on the steel surface, substantiated by scanning electron microscopy (SEM) and other electrochemical methods (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

  • Synthesis and Antimicrobial Activity : Various derivatives of 1,3,4-oxadiazole, similar in structure to 5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against bacteria, molds, and yeasts (Tien et al., 2016).
  • Antifungal Activities : Some derivatives of 1,3,4-oxadiazole have been synthesized and shown to exhibit fungicidal activity. These compounds have demonstrated the ability to inhibit fungal growth in vitro, making them potential candidates for antifungal applications (Chen et al., 2007).

Antioxidant Properties

  • Antioxidant Activity : Derivatives of 1,3,4-oxadiazole-2-thiol, like 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol, have been synthesized and evaluated for their antioxidant activities. These compounds have shown significant radical scavenging potential, comparable to standard antioxidants (Mohana & Kumar, 2013).

Potential Medical Applications

  • Anti-Inflammatory and Anti-Thrombotic Properties : Certain derivatives of 1,3,4-oxadiazole-2-thiol have been studied for their in-vitro and in-vivo anti-inflammatory activities, along with anti-thrombotic properties in rats. These compounds have shown significant efficacy, suggesting potential for development into anti-inflammatory pharmaceutical products (Basra et al., 2019).
  • Cytotoxic Studies : Novel compounds based on 1,3,4-oxadiazole have been evaluated for their cytotoxic activity against human cancer cell lines. The introduction of the 1,3,4-oxadiazole-2-thiol moiety has shown a dramatic enhancement in cytotoxic activity, indicating potential as cancer treatment agents (Zhang et al., 2015).

properties

IUPAC Name

5-(1H-indazol-5-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c15-9-13-12-8(14-9)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXQNZAQCZFSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=NNC(=S)O3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233063
Record name 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol

CAS RN

1005205-27-5
Record name 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005205-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
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5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 3
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 4
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 5
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 6
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol

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